

OTS964 Hydrochloride: A Comprehensive Technical Guide to a Potent TOPK Inhibitor

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Compound of Interest

Compound Name: OTS964 hydrochloride

Cat. No.: B560098

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For Researchers, Scientists, and Drug Development Professionals

Abstract

OTS964 hydrochloride is a potent and selective small molecule inhibitor of T-Lymphokine-Activated Killer (T-LAK) cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in a wide array of human cancers and correlated with poor prognosis.[1] This technical guide provides an in-depth overview of **OTS964 hydrochloride**, including its mechanism of action, preclinical efficacy, and detailed experimental protocols. Through the inhibition of TOPK, OTS964 disrupts a critical cellular process known as cytokinesis, the final stage of cell division, leading to apoptosis in cancer cells.[2][3] This unique mechanism of action has demonstrated remarkable anti-tumor activity, including complete tumor regression in preclinical xenograft models of human lung cancer.[4] This guide is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of targeting TOPK with OTS964.

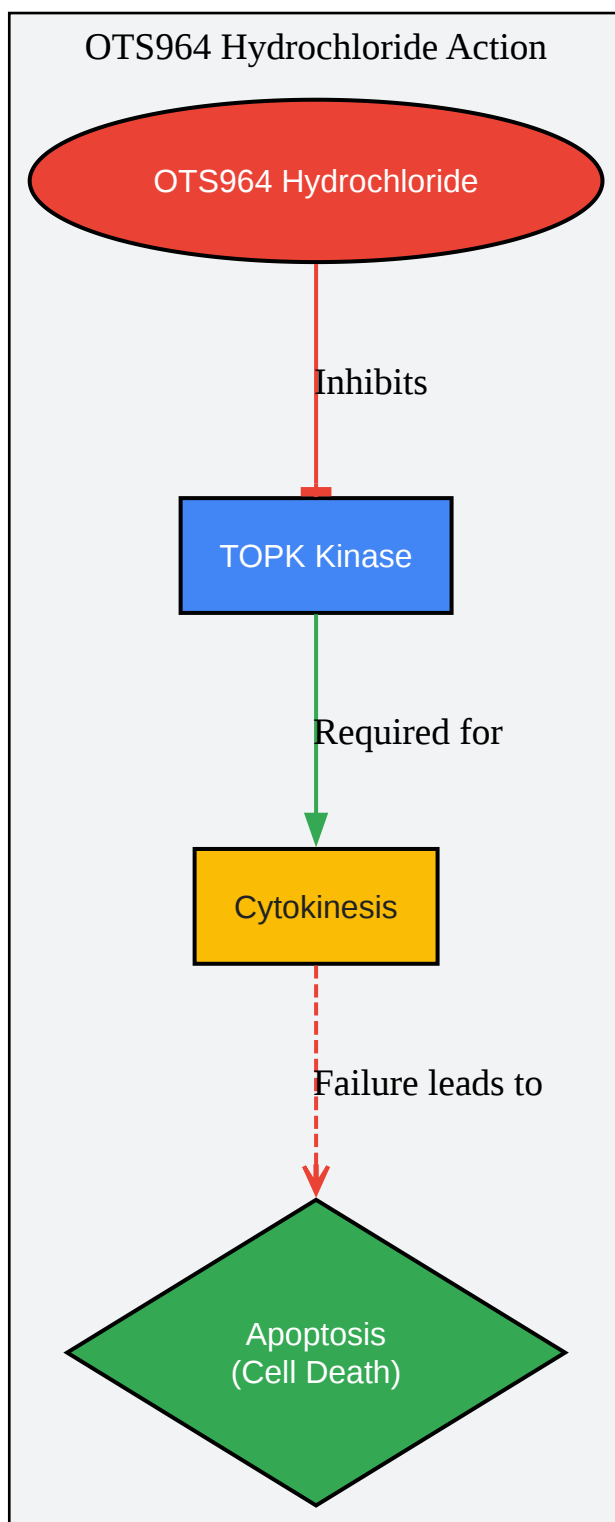
Introduction to OTS964 Hydrochloride and TOPK

T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a member of the mitogen-activated protein kinase kinase (MAPKK) family.[5] Its expression is tightly regulated in normal tissues but is found to be significantly upregulated in numerous malignancies, making it an attractive target for cancer therapy.[1] TOPK plays a crucial role in mitosis, particularly in the process of cytokinesis.[3]

OTS964 hydrochloride is a small molecule inhibitor that demonstrates high affinity and selectivity for TOPK.[2] It has an IC50 of 28 nM in a cell-free assay.[6][7] Notably, OTS964 also exhibits potent inhibitory activity against cyclin-dependent kinase 11 (CDK11), with a Kd of 40 nM.[6]

Mechanism of Action

The primary mechanism of action of OTS964 is the inhibition of TOPK's kinase activity. This inhibition disrupts the final stages of cell division, leading to a failure of cytokinesis.[2][3] Time-lapse imaging studies have shown that cancer cells treated with OTS964 initiate cell division but are unable to complete the separation into two daughter cells, resulting in a cytokinesis defect.[6] This ultimately triggers programmed cell death, or apoptosis.[2][6]



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Caption: Mechanism of Action of **OTS964 Hydrochloride**.

Quantitative Data

In Vitro Efficacy: IC50 Values

OTS964 has demonstrated potent anti-proliferative activity across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell Line	Cancer Type	IC50 (nM)[6]
LU-99	Lung Cancer	7.6
HepG2	Liver Cancer	19
Daudi	Burkitt's Lymphoma	25
A549	Lung Cancer	31
UM-UC-3	Bladder Cancer	32
HCT-116	Colon Cancer	33
MKN1	Stomach Cancer	38
MKN45	Stomach Cancer	39
22Rv1	Prostate Cancer	50
DU4475	Breast Cancer	53
T47D	Breast Cancer	72
MDA-MB-231	Breast Cancer	73
MIAPaca-2	Pancreatic Cancer	30
HT29	Colon Cancer (TOPK-negative)	290

In Vivo Efficacy: Xenograft Models

Preclinical studies using mouse xenograft models of human cancer have shown remarkable efficacy of OTS964, with both intravenous and oral administration leading to complete tumor regression.[4]

Animal Model	Tumor Type	Administration Route	Dosage	Outcome[4][8]
Nude mice	LU-99 (Human Lung Cancer)	Intravenous (liposomal)	40 mg/kg, twice a week for 3 weeks	Complete tumor regression in 5 out of 6 mice.
Nude mice	LU-99 (Human Lung Cancer)	Oral	100 mg/kg, daily for 2 weeks	Complete tumor regression in all 6 mice.

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a general procedure to determine the inhibitory activity of OTS964 on TOPK kinase.

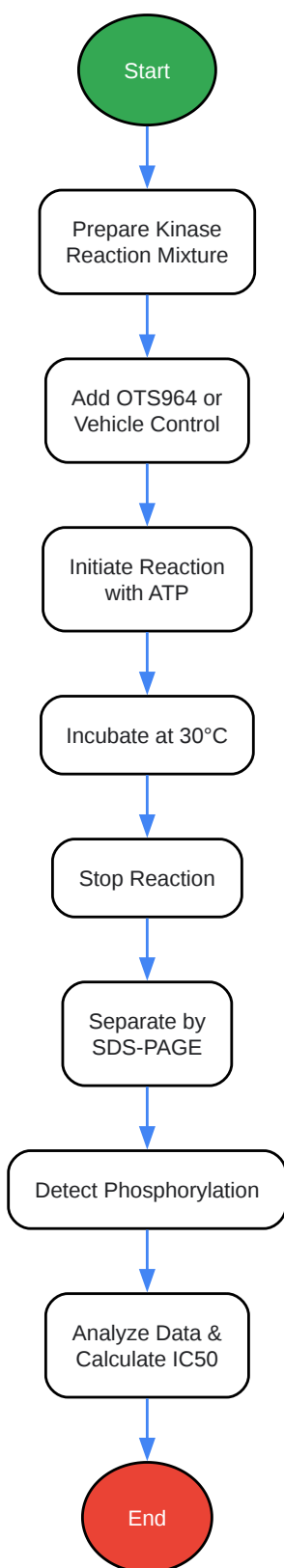
Materials:

- Recombinant active TOPK enzyme
- Suitable substrate (e.g., histone H2AX)[9]
- ATP (radiolabeled with γ - ^{32}P or a non-radioactive detection system like ADP-Glo™)[1][9]
- Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50 μ M DTT)[1]
- **OTS964 hydrochloride**
- SDS-PAGE apparatus and reagents
- Phosphorimager or luminescence plate reader

Procedure:[1][9]

- Prepare a reaction mixture containing the kinase reaction buffer, recombinant TOPK enzyme, and the substrate.

- Add varying concentrations of **OTS964 hydrochloride** or vehicle control (e.g., DMSO) to the reaction mixture.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction at 30°C for a defined period (e.g., 30-120 minutes).^{[1][9]}
- Stop the reaction.
- Separate the phosphorylated substrate by SDS-PAGE.
- Detect the phosphorylated substrate using a phosphorimager (for radiolabeled ATP) or a luminescence plate reader (for ADP-Glo™ assay).
- Quantify the kinase activity and calculate the IC50 value of OTS964.



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Caption: In Vitro Kinase Assay Workflow.

Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to determine the cytotoxic effects of OTS964 on cancer cell lines.

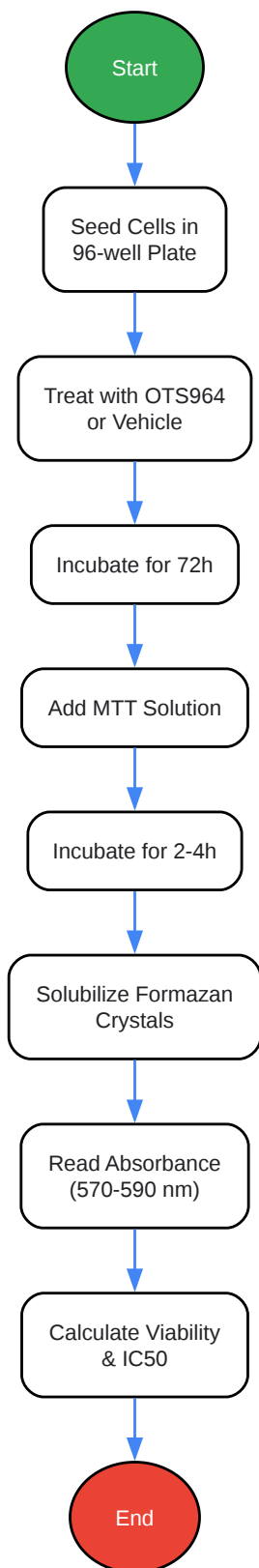
Materials:

- Cancer cell line of interest (e.g., A549)
- Complete culture medium
- 96-well plates
- **OTS964 hydrochloride**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
- Microplate reader

Procedure:[\[10\]](#)[\[11\]](#)

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[\[9\]](#)
- Treat the cells with a range of concentrations of **OTS964 hydrochloride** or vehicle control (DMSO).
- Incubate the plate for a specified period (typically 72 hours).[\[6\]](#)
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

- Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.



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Caption: MTT Cell Viability Assay Workflow.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of OTS964 in a lung cancer xenograft model.

Materials:

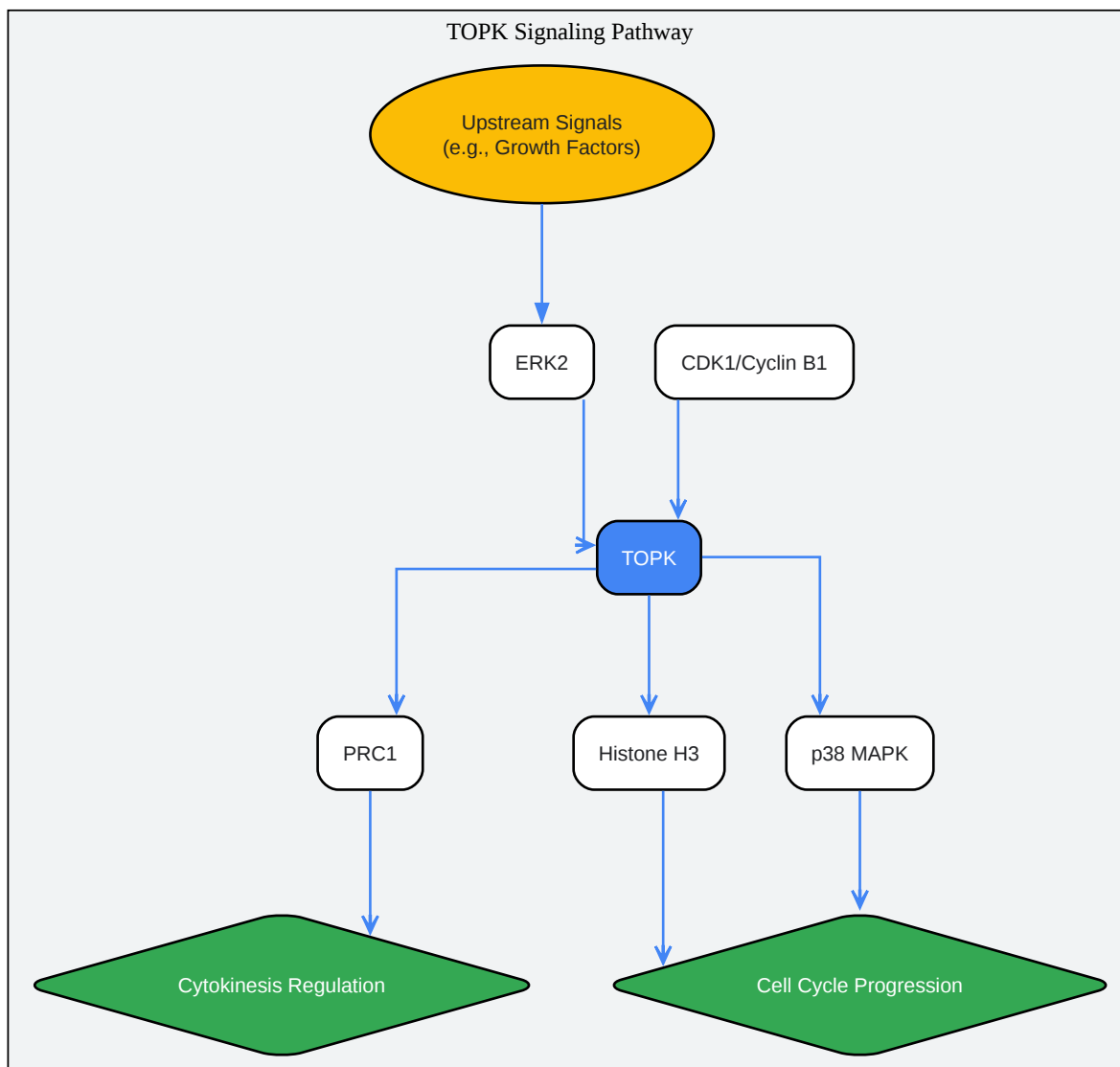
- Immunocompromised mice (e.g., BALB/c nude)
- LU-99 human lung cancer cells
- **OTS964 hydrochloride**
- Vehicle for administration (e.g., for oral gavage or preparation of liposomal formulation)
- Calipers for tumor measurement

Procedure:[4]

- Subcutaneously implant LU-99 cells into the flank of the immunocompromised mice.
- Allow tumors to grow to a palpable size (e.g., 150 mm³).
- Randomize mice into treatment and control groups.
- Administer **OTS964 hydrochloride** or vehicle according to the desired route and schedule (e.g., 100 mg/kg daily via oral gavage for 2 weeks).
- Monitor tumor growth by measuring with calipers at regular intervals.
- Monitor animal health and body weight.
- At the end of the study, euthanize the mice and excise the tumors for further analysis.

Signaling Pathways

TOPK is integrated into complex signaling networks that regulate cell proliferation and survival. It can be activated by various upstream kinases and, in turn, phosphorylates a range of downstream substrates.



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Caption: Simplified TOPK Signaling Pathway.

Conclusion

OTS964 hydrochloride is a promising anti-cancer agent with a unique mechanism of action that targets the mitotic kinase TOPK. Its ability to induce cytokinesis failure and subsequent apoptosis in cancer cells has been demonstrated in a variety of preclinical models, leading to complete tumor regression in some instances. The detailed protocols and data presented in this guide provide a valuable resource for the scientific community to further investigate the therapeutic potential of OTS964 and the broader strategy of TOPK inhibition in oncology.

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